1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This complex compound features a fascinating structure, combining various functional groups. Let’s break it down:
Name: 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one
Molecular Formula: CHNO
Molecular Weight: 487.56 g/mol
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the following transformations:
Imidazole Formation: Starting from an imidazole derivative, the carbonyl group is introduced.
Piperidine Ring Formation: The piperidine ring is formed via a condensation reaction.
Hydroxylation: The hydroxy group is introduced at position 3.
Furan Ring Incorporation: The furan ring is attached to the carbonyl group.
Ether Linkage: The phenyl group is connected via an ether linkage.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes.
Analyse Chemischer Reaktionen
Reactivity: This compound can undergo various reactions:
Oxidation: The hydroxyl group is susceptible to oxidation.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at various positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Appropriate nucleophiles (e.g., alkyl halides).
Major Products: The specific products depend on reaction conditions, but potential outcomes include modified derivatives or cleavage products.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across disciplines:
Chemistry: As a versatile building block for organic synthesis.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential drug candidates due to its unique structure.
Industry: Used in the development of novel materials.
Wirkmechanismus
The compound likely exerts its effects by interacting with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms fully.
Eigenschaften
Molekularformel |
C30H34N2O6 |
---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C30H34N2O6/c1-20-8-5-6-9-24(20)37-19-18-36-23-13-11-22(12-14-23)27-26(28(33)25-15-10-21(2)38-25)29(34)30(35)32(27)17-7-16-31(3)4/h5-6,8-15,27,34H,7,16-19H2,1-4H3 |
InChI-Schlüssel |
CUGUBUSFIUDTPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3C(=C(C(=O)N3CCCN(C)C)O)C(=O)C4=CC=C(O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.